molecular formula C11H8BrNO3S B12885466 1-(Benzenesulfonyl)-4-bromo-1H-pyrrole-2-carbaldehyde CAS No. 138371-99-0

1-(Benzenesulfonyl)-4-bromo-1H-pyrrole-2-carbaldehyde

Cat. No.: B12885466
CAS No.: 138371-99-0
M. Wt: 314.16 g/mol
InChI Key: BSOIGOHUKMMRTM-UHFFFAOYSA-N
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Description

4-Bromo-1-(phenylsulfonyl)-1H-pyrrole-2-carbaldehyde is an organic compound that belongs to the class of pyrroles, which are five-membered heterocyclic aromatic compounds containing one nitrogen atom. This compound is characterized by the presence of a bromine atom at the fourth position, a phenylsulfonyl group at the first position, and a carbaldehyde group at the second position of the pyrrole ring. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-1-(phenylsulfonyl)-1H-pyrrole-2-carbaldehyde typically involves the following steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.

    Introduction of the Phenylsulfonyl Group: The phenylsulfonyl group can be introduced through a sulfonylation reaction, where the pyrrole reacts with benzenesulfonyl chloride in the presence of a base such as triethylamine.

    Bromination: The bromine atom is introduced at the fourth position of the pyrrole ring through a bromination reaction using bromine or N-bromosuccinimide (NBS) as the brominating agent.

    Formylation: The carbaldehyde group is introduced at the second position through a formylation reaction, such as the Vilsmeier-Haack reaction, where the pyrrole reacts with a formylating agent like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3).

Industrial Production Methods

Industrial production methods for 4-Bromo-1-(phenylsulfonyl)-1H-pyrrole-2-carbaldehyde may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-1-(phenylsulfonyl)-1H-pyrrole-2-carbaldehyde undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The carbaldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction Reactions: The carbaldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles (amines, thiols, alkoxides), solvents (dimethylformamide, tetrahydrofuran), and bases (sodium hydride, potassium carbonate).

    Oxidation Reactions: Oxidizing agents (potassium permanganate, chromium trioxide), solvents (water, acetic acid).

    Reduction Reactions: Reducing agents (sodium borohydride, lithium aluminum hydride), solvents (ethanol, tetrahydrofuran).

Major Products Formed

    Substitution Reactions: Substituted pyrroles with various functional groups replacing the bromine atom.

    Oxidation Reactions: 4-Bromo-1-(phenylsulfonyl)-1H-pyrrole-2-carboxylic acid.

    Reduction Reactions: 4-Bromo-1-(phenylsulfonyl)-1H-pyrrole-2-methanol.

Scientific Research Applications

4-Bromo-1-(phenylsulfonyl)-1H-pyrrole-2-carbaldehyde has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocycles.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Bromo-1-(phenylsulfonyl)-1H-pyrrole-2-carbaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The phenylsulfonyl group can enhance the compound’s binding affinity to target proteins, while the bromine atom and carbaldehyde group can participate in various chemical interactions.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-1-(phenylsulfonyl)-1H-pyrazole: Similar structure but with a pyrazole ring instead of a pyrrole ring.

    4-Bromo-1-(phenylsulfonyl)-1H-indole: Similar structure but with an indole ring instead of a pyrrole ring.

    4-Bromo-1-(phenylsulfonyl)-1H-imidazole: Similar structure but with an imidazole ring instead of a pyrrole ring.

Uniqueness

4-Bromo-1-(phenylsulfonyl)-1H-pyrrole-2-carbaldehyde is unique due to its specific combination of functional groups and the pyrrole ring structure. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1-(benzenesulfonyl)-4-bromopyrrole-2-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8BrNO3S/c12-9-6-10(8-14)13(7-9)17(15,16)11-4-2-1-3-5-11/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSOIGOHUKMMRTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)N2C=C(C=C2C=O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BrNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60568030
Record name 1-(Benzenesulfonyl)-4-bromo-1H-pyrrole-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60568030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

138371-99-0
Record name 1-(Benzenesulfonyl)-4-bromo-1H-pyrrole-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60568030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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